

Synthesis and Characterization of 3-Bromoheptan-4-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromoheptan-4-one

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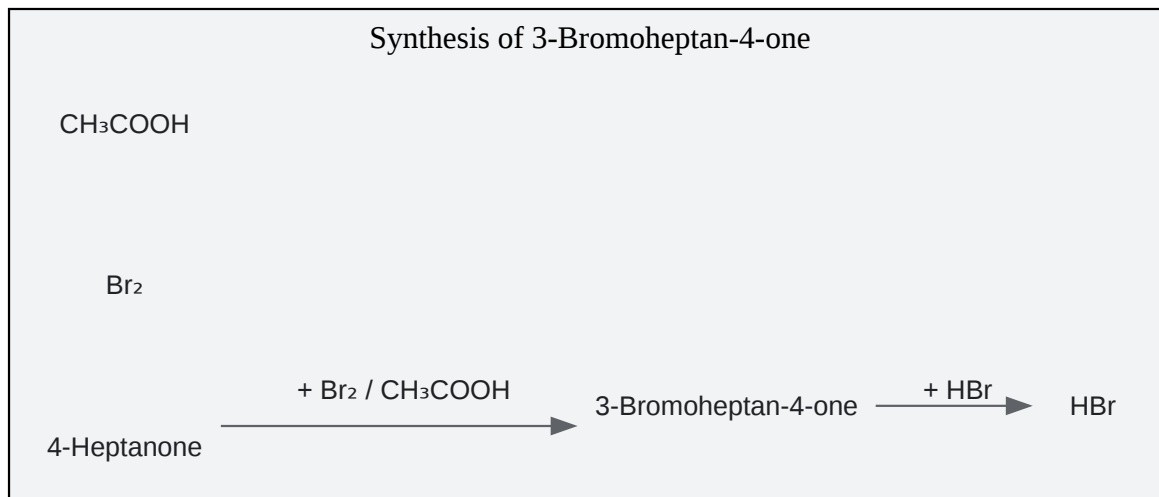
This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Bromoheptan-4-one**, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol and outlines the key analytical techniques for the structural elucidation and purity assessment of the compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Synthesis of 3-Bromoheptan-4-one

The synthesis of **3-Bromoheptan-4-one** is achieved via the acid-catalyzed alpha-bromination of 4-heptanone. This electrophilic substitution reaction proceeds through an enol intermediate, which then reacts with molecular bromine.^{[1][2]} Acetic acid serves as both the solvent and the acid catalyst for this transformation.

A plausible reaction mechanism involves the protonation of the carbonyl oxygen of 4-heptanone by the acid catalyst, which facilitates the formation of the enol tautomer.^{[1][2]} The electron-rich double bond of the enol then acts as a nucleophile, attacking a bromine molecule to form a bromonium ion intermediate. Subsequent deprotonation yields the final product, **3-Bromoheptan-4-one**.

Reaction Scheme:



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Caption: Synthesis of **3-Bromoheptan-4-one** from 4-heptanone.

Experimental Protocol

Materials:

- 4-Heptanone (99%)
- Bromine (99.5%)
- Glacial Acetic Acid
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Diethyl Ether
- Round-bottom flask
- Dropping funnel

- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone (1 equivalent) in glacial acetic acid.
- Cool the flask in an ice bath with continuous stirring.
- Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the reaction mixture. The addition should be dropwise to control the exothermic reaction and prevent the formation of di-brominated byproducts.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until the red-brown color of bromine disappears.
- Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
- Shake the funnel vigorously and allow the layers to separate.
- Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acetic acid and hydrobromic acid formed during the reaction.
- Wash the organic layer again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent using a rotary evaporator.

- The crude product can be purified by vacuum distillation to obtain pure **3-Bromoheptan-4-one**.

Characterization of 3-Bromoheptan-4-one

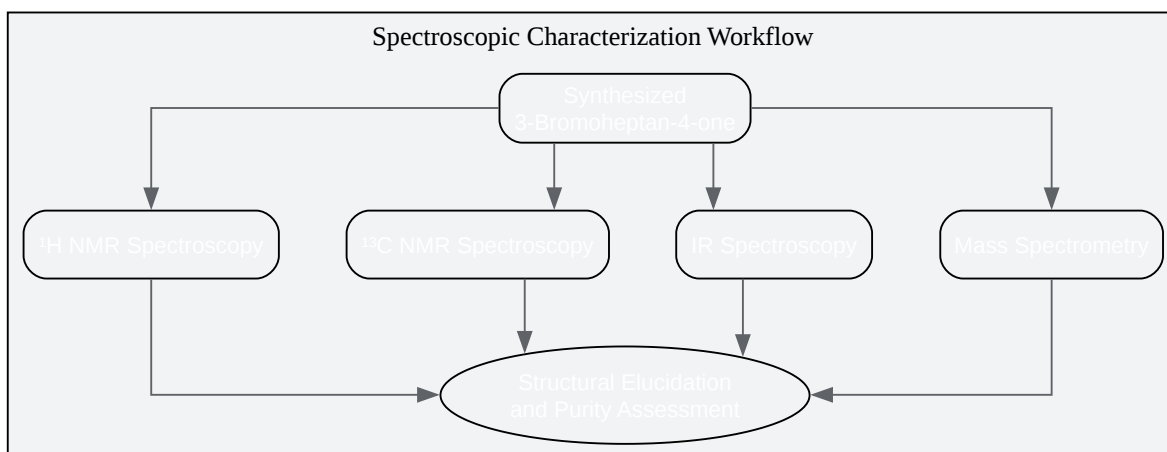
The structure and purity of the synthesized **3-Bromoheptan-4-one** are confirmed using various spectroscopic and physical methods.

Physical Properties

Property	Value	Reference
CAS Number	42330-10-9	[3]
Molecular Formula	C ₇ H ₁₃ BrO	[3]
Molecular Weight	193.08 g/mol	[3]
Appearance	Clear colorless to pale yellow liquid	[4]
Boiling Point	39 °C at 1 mmHg	[5]
Refractive Index	1.4580-1.4620 @ 20 °C	[4]

Spectroscopic Data

Workflow for Spectroscopic Analysis:



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Caption: Workflow for the spectroscopic analysis of **3-Bromoheptan-4-one**.

The ¹H NMR spectrum of **3-Bromoheptan-4-one** is expected to show distinct signals for the different protons in the molecule. The proton at the alpha-position to both the bromine and the carbonyl group (C3-H) will be significantly downfield.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.5 - 4.7	Triplet	1H	-CH(Br)-
~ 2.6 - 2.8	Triplet	2H	-C(O)CH ₂ -
~ 1.8 - 2.0	Sextet	2H	-CH ₂ CH ₂ C(O)-
~ 1.6 - 1.8	Sextet	2H	-CH(Br)CH ₂ -
~ 0.9 - 1.1	Triplet	3H	-CH ₂ CH ₃ (ethyl)
~ 0.8 - 1.0	Triplet	3H	-CH ₂ CH ₃ (propyl)

The ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in **3-Bromoheptan-4-one**. The carbonyl carbon will be the most downfield signal.

Chemical Shift (ppm)	Assignment
~ 205 - 210	C=O (C4)
~ 50 - 55	-CH(Br)- (C3)
~ 35 - 40	-C(O)CH ₂ - (C5)
~ 25 - 30	-CH(Br)CH ₂ - (C2)
~ 15 - 20	-CH ₂ CH ₃ (C6)
~ 10 - 15	-CH ₂ CH ₃ (C1)
~ 10 - 15	-CH ₂ CH ₃ (C7)

The IR spectrum provides information about the functional groups present in the molecule. The most prominent peak will be the carbonyl stretch.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960 - 2870	Medium	C-H stretch (alkane)
~ 1715 - 1725	Strong	C=O stretch (ketone)
~ 1465	Medium	C-H bend (methylene)
~ 1380	Medium	C-H bend (methyl)
~ 650 - 550	Medium	C-Br stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine will be indicated by a characteristic M⁺ and M+2 isotopic pattern.

m/z	Relative Intensity	Assignment
192/194	~ 1:1	Molecular ion peak $[M]^+$ and $[M+2]^+$
113	Variable	$[M - Br]^+$
85	Variable	$[CH_3CH_2CH_2CO]^+$ (alpha-cleavage)
57	Variable	$[CH_3CH_2CO]^+$ (alpha-cleavage)

Safety Precautions

- Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood.
- Acetic acid is corrosive.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
- Perform the reaction in a well-ventilated area.

This guide provides a foundational understanding of the synthesis and characterization of **3-Bromoheptan-4-one**. Researchers are encouraged to consult additional literature and safety data sheets (SDS) before undertaking any experimental work.

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